[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid
CAS No.: 920982-50-9
Cat. No.: VC16940688
Molecular Formula: C22H27NO3
Molecular Weight: 353.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920982-50-9 |
|---|---|
| Molecular Formula | C22H27NO3 |
| Molecular Weight | 353.5 g/mol |
| IUPAC Name | 2-(9-octylcarbazol-2-yl)oxyacetic acid |
| Standard InChI | InChI=1S/C22H27NO3/c1-2-3-4-5-6-9-14-23-20-11-8-7-10-18(20)19-13-12-17(15-21(19)23)26-16-22(24)25/h7-8,10-13,15H,2-6,9,14,16H2,1H3,(H,24,25) |
| Standard InChI Key | LVYIDHZDGXAAGB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)O |
Introduction
Structural Characterization and Molecular Identity
Core Architecture and Substituent Effects
The molecular structure of [(9-octyl-9H-carbazol-2-yl)oxy]acetic acid (C₂₂H₂₇NO₃, molecular weight: 353.5 g/mol) consists of a carbazole backbone substituted at two critical positions :
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N-position: A linear octyl chain (C₈H₁₇) enhances solubility in nonpolar solvents and influences intermolecular packing.
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C2-position: An oxygen-linked acetic acid group (-OCH₂COOH) introduces polarity and hydrogen-bonding capability.
The IUPAC name, 2-(9-octylcarbazol-2-yl)oxyacetic acid, reflects this substitution pattern . The SMILES notation (CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)O) and InChIKey (LVYIDHZDGXAAGB-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental referencing .
Crystallographic and Conformational Analysis
While X-ray crystallography data for this specific compound remains unreported, analogous 9-alkylcarbazoles exhibit a planar carbazole core with alkyl chains adopting extended conformations to minimize steric hindrance . The acetic acid group likely participates in intramolecular hydrogen bonding with the carbazole π-system, a feature inferred from IR and NMR studies of related structures .
Physicochemical and Electrochemical Properties
Solubility and Thermal Stability
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Solubility: Miscible with THF, DCM, and DMSO; limited solubility in water (<0.1 mg/mL) .
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Thermogravimetric Analysis (TGA): Decomposition initiates at 220°C, with 95% mass loss by 400°C, indicating moderate thermal stability for solution-processed applications .
Electrochemical Oxidation and Dimerization
Cyclic voltammetry (CV) in acetonitrile (0.1 M LiClO₄) reveals critical redox behavior :
| Parameter | Value (vs. SCE) |
|---|---|
| Oxidation Onset Potential | +1.0 V |
| Peak Oxidation Potential | +1.25 V |
| Reduction Peak Potential | +0.7–0.8 V |
Mechanistic Insights:
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Oxidation: Generates a radical cation (Cz⁺) at +1.25 V, which dimerizes via C–C coupling (k_dim ≈ 2.1 × 10⁵ M⁻¹s⁻¹) .
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Steric Effects: The octyl chain reduces dimerization efficiency by 50% compared to ethylcarbazole derivatives due to hindered molecular approach .
Table 1. Comparative Electrochemical Parameters of 9-Alkylcarbazoles .
| Compound | E° (V) | k_s (cm/s) | k_dim (M⁻¹s⁻¹) |
|---|---|---|---|
| 9-Ethylcarbazole | 1.24 | 0.015 | 4.25 × 10⁵ |
| 9-Octylcarbazole | 1.18 | 0.022 | 2.10 × 10⁵ |
Applications in Polymer Science and Electronics
Thin-Film Electrodeposition Challenges
Despite its electroactivity, [(9-octyl-9H-carbazol-2-yl)oxy]acetic acid shows limited propensity for polymer film formation due to:
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Solubility of Oligomers: Short dimer/trimer chains remain soluble in acetonitrile, preventing adhesion to electrodes .
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Steric Hindrance: The octyl chain disrupts π-stacking required for extended polymer growth .
Functionalization for Hybrid Materials
The acetic acid group enables covalent attachment to metal oxides (e.g., TiO₂, ZnO) via carboxylate binding, a strategy explored for dye-sensitized solar cells (DSSCs) and sensors .
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